molecular formula C35H49F2N7O4.CF3CO2H B1191925 MM 102

MM 102

カタログ番号: B1191925
分子量: 783.83
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MM 102 is a chemically synthesized organic compound developed for basic and pharmaceutical research applications. As a small molecule inhibitor, it is designed to be cell-permeable, allowing it to effectively interact with intracellular protein targets . Its primary research value lies in its ability to potently and selectively inhibit specific molecular pathways, enabling scientists to probe protein function and signaling networks in cellular models. The compound's mechanism of action, while specific to its intended target, exemplifies how small molecules can function as orthosteric or allosteric inhibitors to modulate protein activity, as revealed by structural biology studies . Researchers can utilize MM 102 as a chemical probe to investigate disease mechanisms, validate novel drug targets, and study cellular processes. This product is strictly labeled "For Research Use Only" (RUO) . RUO products are not intended for any diagnostic, prophylactic, or therapeutic purposes, including in humans or animals . They are not for administration to humans or for use in clinical diagnostics. The specific molecular target, detailed mechanism of action, validated research applications, and physicochemical data for MM 102 should be confirmed by the supplier prior to use.

特性

分子式

C35H49F2N7O4.CF3CO2H

分子量

783.83

同義語

1-[[(2S)-5-[(Aminoiminomethyl)amino]-2-[[2-ethyl-2-[(2-methyl-1-oxopropyl)amino]-1-oxobutyl]amino]-1-oxopentyl]amino]-N-[bis(4-fluorophenyl)methyl]-cyclopentanecarboxamide trifluoroacetate

製品の起源

United States

Foundational & Exploratory

Technical Guide: Epigenetic Modulation of Renal Fibrosis via MM-102

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the experimental framework for utilizing MM-102 , a potent peptidomimetic inhibitor of the MLL1/WDR5 protein-protein interaction, to study and arrest renal fibrosis progression. Renal fibrosis, the final common pathway of chronic kidney disease (CKD), is driven by the aberrant transcriptional activation of profibrotic genes. The Mixed Lineage Leukemia 1 (MLL1) histone methyltransferase complex is a critical epigenetic regulator in this process, catalyzing H3K4me3 (histone H3 lysine 4 trimethylation) at the promoters of pro-fibrotic and senescence-associated genes (e.g., ACTA2, FN1, CDKN2A).

Targeting the MLL1-WDR5 interaction with MM-102 prevents the assembly of the functional methyltransferase core, thereby reducing pathological H3K4me3 marks and repressing the fibrotic phenotype. This guide provides validated protocols for in vivo dosing, in vitro assays, and downstream molecular validation.

Mechanistic Architecture

The efficacy of MM-102 relies on its ability to disrupt the interaction between MLL1 and WDR5, a structural component essential for the complex's methyltransferase activity. Without WDR5, MLL1 cannot efficiently trimethylate H3K4.

Figure 1: Molecular Mechanism of Action

MLL1_Mechanism TGFb TGF-β1 Signaling MLL1 MLL1 Protein TGFb->MLL1 Upregulation WDR5 WDR5 Protein TGFb->WDR5 Upregulation Complex Active MLL1 Core Complex (Methyltransferase) MLL1->Complex WDR5->Complex H3K4me3 H3K4me3 (Active Chromatin Mark) Complex->H3K4me3 Catalyzes MM102 MM-102 (Inhibitor) MM102->Complex  BLOCKS ASSEMBLY H3K4 H3K4 (Unmethylated) H3K4->H3K4me3 Genes Target Promoters (α-SMA, Collagen I, p16INK4a) H3K4me3->Genes Recruitment Fibrosis Renal Fibrosis & Senescence Genes->Fibrosis Transcriptional Activation

Caption: MM-102 disrupts the MLL1-WDR5 interaction, preventing H3K4me3 deposition and silencing profibrotic gene expression.[1][2]

Experimental Framework

Compound Preparation & Handling

MM-102 is a peptidomimetic and requires careful handling to ensure stability and solubility.

  • Molecular Weight: ~650-700 Da (varies by salt form).

  • Solubility: Soluble in DMSO. Poor aqueous solubility.[3]

  • Storage: -20°C (powder), -80°C (stock solution).

Vehicle Formulation (In Vivo): To achieve a stable suspension for Intraperitoneal (IP) injection:

  • Stock: Dissolve MM-102 in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).

  • Working Solution: Dilute the stock immediately prior to injection.

    • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Alternative: 10% DMSO in PBS (requires sonication; monitor for precipitation).

In Vivo Protocol: Murine Fibrosis Models

The following protocol is optimized for C57BL/6 mice using the Unilateral Ureteral Obstruction (UUO) or Ischemia-Reperfusion Injury (IRI) models.

Dosing Strategy:

  • Dose: 15 mg/kg.

  • Route: Intraperitoneal (IP).[4]

  • Frequency: Daily.

  • Initiation: Administer the first dose 2 hours prior to surgical induction of injury to establish target engagement.

Experimental Groups:

Group n Induction Treatment Purpose
Sham 6 Sham Surgery Vehicle Baseline control
Vehicle 8 UUO / IRI Vehicle Disease baseline (Max fibrosis)
MM-102 8 UUO / IRI MM-102 (15 mg/kg, Daily) Experimental group

| Drug Control | 4 | Sham Surgery | MM-102 (15 mg/kg, Daily) | Toxicity check |

In Vitro Protocol: Renal Fibroblasts/Tubular Cells

Cell Lines: NRK-49F (Rat renal fibroblasts) or HK-2 (Human proximal tubule). Induction: Recombinant TGF-β1 (2-5 ng/mL).

Workflow:

  • Seeding: Plate cells and serum-starve (0.5% FBS) for 24 hours to synchronize.

  • Pre-treatment: Treat with MM-102 (Concentration range: 10 – 50 µM ) for 2 hours.

  • Stimulation: Add TGF-β1 (maintain MM-102 presence).

  • Incubation: 24–48 hours.

  • Harvest: Lyse for RNA (qPCR) or Protein (Western Blot).

Analytical Validation & Readouts

To validate the efficacy of MM-102, you must demonstrate both Target Engagement (reduction of H3K4me3) and Phenotypic Rescue (reduction of fibrosis).

Primary Readouts (Target Engagement)
  • Western Blot: Probe nuclear fractions for H3K4me3 .

    • Expected Result: Significant reduction in H3K4me3 in MM-102 treated kidneys compared to Vehicle. Total H3 levels should remain unchanged.

  • Co-Immunoprecipitation (Co-IP): (Optional but definitive) Pull down MLL1 and probe for WDR5. MM-102 should reduce the amount of WDR5 co-precipitating with MLL1.

Secondary Readouts (Fibrosis Markers)
  • qPCR / Western Blot:

    • α-SMA (ACTA2): Myofibroblast marker.

    • Fibronectin (FN1): Extracellular matrix accumulation.

    • Collagen I/III: Major fibrosis components.

    • E-Cadherin: Epithelial marker (should be preserved/restored by MM-102 in tubular cells).

  • Histology:

    • Masson’s Trichrome: Quantify collagen deposition (blue staining).

    • Sirius Red: Quantify collagen fibril thickness/density.

Figure 2: In Vivo Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Acclimatization Acclimatization (7 Days) Grouping Randomization (n=6-8/group) Acclimatization->Grouping PreDose Pre-Dose MM-102 (-2 Hours) Grouping->PreDose Surgery Surgery (UUO / IRI) PreDose->Surgery DailyDose Daily Dosing (15 mg/kg IP) Surgery->DailyDose Sacrifice Sacrifice (Day 7 - 14) DailyDose->Sacrifice Tissue Kidney Harvest Sacrifice->Tissue MolAnalysis Western/qPCR (H3K4me3, a-SMA) Tissue->MolAnalysis Histo Histology (Trichrome) Tissue->Histo

Caption: Step-by-step workflow for evaluating MM-102 efficacy in murine renal fibrosis models.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Precipitation in Vehicle MM-102 is hydrophobic.Ensure DMSO stock is fully dissolved. Warm the PEG300/Saline mixture to 37°C before adding the drug stock.
No Reduction in H3K4me3 Insufficient dosing or tissue penetration.Verify IP injection technique. Increase dose to 20 mg/kg (monitor toxicity). Ensure nuclear extraction protocol is optimized.
High Mortality Toxicity or surgical complications.Check body weight daily. If weight loss >20%, euthanize. Ensure strict aseptic surgical technique.
Weak Fibrosis Induction Model variability.For UUO, ensure complete ligation. For IRI, standardize clamp time (e.g., 25-28 min at 37°C).

References

  • Doi, S., et al. (2019). Inhibition of the H3K4 methyltransferase MLL1/WDR5 complex attenuates renal senescence in ischemia reperfusion mice by reduction of p16INK4a. Kidney International, 96(6), 1335-1348.

  • Cao, Q., et al. (2014). Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia. Molecular Cell, 53(2), 247-261.

  • Sasaki, K., et al. (2016). The H3K4 methyltransferase Set7/9 regulates TGF-β1-induced renal fibrosis. Scientific Reports, 6, 20689.

  • Kar, S.P., et al. (2012). WDR5-0103, a small molecule inhibitor of the WDR5-MLL1 interaction. Biochemical Journal, 449(3), 751-760.

  • Wu, J., et al. (2022). Histone methyltransferase MLL1 drives renal tubular cell apoptosis by p53-dependent repression of E-cadherin during cisplatin-induced acute kidney injury.[5] Cell Death & Disease, 13, 768.

Sources

HMTase Inhibitor IX (MM-102): A Technical Guide to Targeting the MLL1-WDR5 Interaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the SET Domain - A New Frontier in Epigenetic Modulation

The field of epigenetics has long recognized the therapeutic potential of targeting histone methyltransferases (HMTases). While traditional efforts have focused on the development of inhibitors that compete with the S-adenosylmethionine (SAM) cofactor or the histone substrate at the enzyme's catalytic SET domain, a new class of inhibitors is emerging that targets the intricate protein-protein interactions essential for HMTase complex assembly and function. HMTase Inhibitor IX, also known as MM-102, stands at the forefront of this innovative approach. It is a cell-permeable peptidomimetic that potently and specifically disrupts the crucial interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5), offering a highly targeted mechanism to modulate H3K4 methylation and combat diseases driven by aberrant MLL1 activity, particularly in the context of MLL-rearranged leukemias.[1][2][3][4][5][6]

This technical guide provides a comprehensive overview of the foundational research on HMTase Inhibitor IX (MM-102), offering insights into its mechanism of action, practical guidance for its use in experimental settings, and a summary of its known biological effects.

The MLL1-WDR5 Axis: A Critical Hub for Gene Regulation and a Prime Target for Intervention

The MLL1 complex is a key epigenetic writer responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me), a mark predominantly associated with active gene transcription.[7][8][9] The catalytic activity of MLL1 is critically dependent on its assembly into a core complex with several other proteins, including WDR5, Retinoblastoma Binding Protein 5 (RbBP5), and Absent, Small or Homeotic-2-Like (ASH2L).[10] WDR5 acts as a scaffold, binding directly to the "Win" (WDR5-interacting) motif of MLL1 and presenting the histone H3 tail to the MLL1 SET domain for methylation.[11][12] This interaction is essential for the integrity and enzymatic activity of the MLL1 complex.[7][13]

In certain hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the MLL1 gene result in the production of oncogenic MLL1 fusion proteins.[14] These fusion proteins aberrantly recruit the MLL1 complex to target genes, leading to their inappropriate expression and driving leukemogenesis. Key downstream targets of MLL1 fusion proteins include the HOXA9 and MEIS1 genes, which are critical for hematopoietic stem cell self-renewal and are often overexpressed in MLL-rearranged leukemias.[2][4]

Mechanism of Action of HMTase Inhibitor IX (MM-102)

HMTase Inhibitor IX (MM-102) is a peptidomimetic designed to mimic the Win motif of MLL1.[3][5] By binding with high affinity to the same pocket on WDR5 that MLL1 utilizes, MM-102 competitively inhibits the MLL1-WDR5 interaction.[1][15] This disruption of the MLL1-WDR5 interface prevents the proper assembly of the MLL1 core complex, leading to a significant reduction in its H3K4 methyltransferase activity.[16] Consequently, the levels of H3K4me3 at the promoters of MLL1 target genes, such as HOXA9 and MEIS1, are decreased, resulting in their transcriptional repression and the subsequent induction of cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[2][4]

MLL1_WDR5_Inhibition cluster_MLL1_Complex Active MLL1 Complex cluster_Inhibition Inhibition by MM-102 cluster_Inactive_Complex Disrupted MLL1 Complex MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Win motif interaction RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L MM102 HMTase Inhibitor IX (MM-102) WDR5_inhibited WDR5 MM102->WDR5_inhibited Binds to MLL1 binding pocket MLL1_d MLL1 RbBP5_d RbBP5 ASH2L_d ASH2L Histone_H3 Histone H3 H3K4me3 H3K4me3 Histone_H3->H3K4me3 Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me3->Gene_Expression Activation Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis Repression leads to cluster_MLL1_Complex cluster_MLL1_Complex cluster_MLL1_Complex->Histone_H3 Methylation cluster_Inhibition cluster_Inhibition cluster_Inactive_Complex cluster_Inactive_Complex cluster_Inhibition->cluster_Inactive_Complex Disrupts Complex Assembly cluster_Inactive_Complex->Histone_H3 No Methylation

Figure 1: Mechanism of Action of HMTase Inhibitor IX (MM-102).

Chemical and Physical Properties

A summary of the key chemical and physical properties of HMTase Inhibitor IX (MM-102) is provided in the table below.

PropertyValueReference
Synonyms HMTase Inhibitor IX, MM-102, (S)-N-(bis(4-Fluorophenyl)methyl)-1-(2-(2-ethyl-2-isobutyramidobutanamido)-5-guanidinopentanamido)cyclopentanecarboxamide, TFA
Molecular Formula C35H49F2N7O4 · xC2HF3O2
Molecular Weight 669.80 (free base)
Appearance Light beige powder
Solubility Soluble in DMSO to >25 mM (up to 100 mg/mL reported)
Storage Store at -20°C, desiccated and protected from light. Stock solutions in DMSO are stable for up to 6 months at -20°C.[2]
Purity ≥95% (HPLC)

Biological Activity and In Vitro Potency

HMTase Inhibitor IX (MM-102) demonstrates potent and selective inhibition of the MLL1-WDR5 interaction and the enzymatic activity of the MLL1 complex.

ParameterValueAssay ConditionsReference
WDR5 Binding IC50 2.4 nMIn vitro binding assay[5][6][15]
WDR5 Binding Ki < 1 nMIn vitro binding assay[3][16]
MLL1 HMT Activity IC50 0.32 µMIn vitro histone methyltransferase assay[2]
Cell Growth Inhibition GI50 (MV4;11) 25 µM7-day cell viability assay[5]
Cell Growth Inhibition GI50 (KOPN8) 25 µM7-day cell viability assay[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize the activity of HMTase Inhibitor IX (MM-102).

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of MM-102 to inhibit the enzymatic activity of the reconstituted MLL1 complex.[4]

Materials:

  • Recombinant MLL1, WDR5, RbBP5, and ASH2L proteins

  • H3 10-residue peptide substrate

  • [3H]-S-adenosylmethionine (SAM)

  • HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol

  • P81 phosphocellulose filter paper

  • 50 mM Sodium Bicarbonate buffer, pH 9.0

  • Scintillation cocktail and counter

Procedure:

  • Pre-assemble the WDR5/RbBP5/ASH2L complex at a final concentration of 0.5 µM for each protein in HMT Assay Buffer.

  • Add MM-102 at various concentrations (e.g., 0.125 to 128 µM) to the pre-assembled complex and incubate for 2-5 minutes at 22°C.

  • Initiate the reaction by adding the MLL1 protein to a final concentration of 0.5 µM and 1.5 µCi of [3H]-SAM. The final concentration of the H3 peptide substrate should be 50 µM.

  • Allow the reaction to proceed for 30 minutes at 22°C.

  • Spot the reactions onto P81 filter paper squares.

  • Wash the filter papers by submerging them in 50 mM sodium bicarbonate buffer (pH 9.0) to precipitate the methylated peptide.

  • Air dry the filter papers and place them in scintillation vials with scintillation cocktail.

  • Quantify the [3H] incorporation using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HMT_Assay_Workflow start Start pre_assembly Pre-assemble WDR5/RbBP5/ASH2L complex (0.5 µM each) start->pre_assembly add_inhibitor Add MM-102 (various concentrations) and incubate (2-5 min) pre_assembly->add_inhibitor initiate_reaction Initiate reaction with MLL1 (0.5 µM), H3 peptide (50 µM), and [3H]-SAM add_inhibitor->initiate_reaction incubate_reaction Incubate for 30 min at 22°C initiate_reaction->incubate_reaction spot_on_filter Spot reaction onto P81 filter paper incubate_reaction->spot_on_filter wash_filter Wash filter paper with Sodium Bicarbonate buffer spot_on_filter->wash_filter scintillation_counting Air dry and perform scintillation counting wash_filter->scintillation_counting data_analysis Calculate IC50 scintillation_counting->data_analysis end End data_analysis->end

Sources

Unraveling the Molecular Targets of MM-102: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological targets of MM-102, a potent small molecule inhibitor with significant therapeutic potential, particularly in the context of specific hematological malignancies. We will delve into the core mechanism of action, the key molecular interactions, and the downstream cellular consequences of MM-102 engagement with its targets. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of MM-102's pharmacology.

Introduction: The Epigenetic Challenge of MLL-Rearranged Leukemias

Mixed-lineage leukemia (MLL), caused by chromosomal translocations of the KMT2A gene, represents a high-risk subtype of acute leukemia with a historically poor prognosis. The resulting MLL fusion proteins are potent oncogenic drivers that aberrantly recruit the histone methyltransferase complex, leading to the dysregulation of gene expression programs that control hematopoietic stem cell proliferation and differentiation. A critical component of this oncogenic activity is the interaction between the MLL fusion protein and the WD-repeat protein 5 (WDR5). This protein-protein interaction is essential for the catalytic activity of the MLL complex and the subsequent methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.

MM-102 has emerged as a highly specific and potent inhibitor designed to disrupt this crucial MLL1-WDR5 interaction, offering a targeted therapeutic strategy to counteract the oncogenic effects of MLL fusion proteins.

The Primary Biological Target: The MLL1-WDR5 Interaction

The core biological target of MM-102 is the protein-protein interface between the mixed-lineage leukemia 1 (MLL1) protein and WDR5.[1][2] MM-102 is a cell-permeable peptidomimetic that acts as a tightly binding inhibitor of this interaction.[1]

Mechanism of Action:

MM-102 functions by competitively binding to a hydrophobic pocket on WDR5 that is essential for its interaction with MLL1. This disruption prevents the stable assembly of the MLL1 core complex, which also includes Retinoblastoma Binding Protein 5 (RbBP5) and Absent, Small or Homeotic-2-Like (ASH2L).[1] The proper assembly of this complex is a prerequisite for the histone methyltransferase activity of MLL1.

The potency of MM-102 in disrupting the MLL1-WDR5 interaction has been quantified with an impressively low IC50 value of 2.4 nM.[1][2]

MLL1_WDR5_Inhibition cluster_0 Normal MLL1 Complex Activity cluster_1 MM-102 Inhibition MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Interaction H3 Histone H3 MLL1->H3 Methylation RbBP5 RbBP5 WDR5->RbBP5 WDR5->H3 Methylation ASH2L ASH2L RbBP5->ASH2L RbBP5->H3 Methylation ASH2L->H3 Methylation H3K4me3 H3K4me3 H3->H3K4me3 MM102 MM-102 WDR5_inhibited WDR5 MM102->WDR5_inhibited Binds & Inhibits H3_2 Histone H3 MLL1_2 MLL1 MLL1_2->WDR5_inhibited Interaction Blocked No_H3K4me3 No H3K4me3 H3_2->No_H3K4me3

Caption: MM-102 disrupts the MLL1-WDR5 interaction, inhibiting H3K4 methylation.

Downstream Consequences of Target Engagement

The inhibition of the MLL1-WDR5 interaction by MM-102 triggers a cascade of downstream molecular events, ultimately leading to the desired anti-leukemic effects.

Inhibition of MLL1 Histone Methyltransferase Activity

By disrupting the MLL1 core complex, MM-102 effectively inhibits the histone methyltransferase (HMTase) activity of MLL1.[1][2] This has been demonstrated with a specific IC50 value of 0.32 µM for the inhibition of the MLL1 complex's methyltransferase activity.[1] The direct consequence is a reduction in the levels of H3K4 trimethylation (H3K4me3) at the promoter regions of MLL1 target genes.[1]

Downregulation of Key Oncogenic Genes

The reduction in H3K4me3 at MLL1 target gene promoters leads to their transcriptional repression. Key downstream target genes that are downregulated by MM-102 treatment include HOXA9 and MEIS1.[2] These homeobox genes are critical for leukemogenesis driven by MLL fusion proteins, as they play a pivotal role in maintaining the self-renewal and undifferentiated state of leukemia cells.[2]

Cellular Effects: Induction of Apoptosis and Growth Arrest

The ultimate cellular consequence of MM-102 treatment in MLL-rearranged leukemia cells is the induction of growth arrest and apoptosis.[1] This effect is specific to leukemia cells harboring MLL1 fusion proteins, while normal bone marrow cells remain largely unaffected.[1] For instance, MM-102 has been shown to induce growth arrest and cell death in MLL1-AF9-transformed mouse leukemia cells.[1]

Quantitative Data Summary

ParameterValueCell/SystemReference
IC50 (MLL1-WDR5 Interaction) 2.4 nMIn vitro[1][2]
IC50 (MLL1 HMTase Activity) 0.32 µMIn vitro[1]
GI50 (MV4;11 & KOPN8 cells) 25 µM (7 days)Cell-based
GI50 (K562 cells) 84 µM (7 days)Cell-based

Experimental Protocols for Target Validation

The following protocols outline key experiments for validating the biological targets and mechanism of action of MM-102.

Co-Immunoprecipitation to Assess MLL1-WDR5 Interaction

Objective: To determine the effect of MM-102 on the interaction between MLL1 and WDR5 in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11) to a density of 1x10^6 cells/mL. Treat cells with varying concentrations of MM-102 (e.g., 0, 2, 10, 50 µM) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for MLL1 overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against WDR5 and MLL1 (as a loading control).

  • Analysis: A dose-dependent decrease in the amount of WDR5 co-immunoprecipitated with MLL1 indicates that MM-102 disrupts their interaction.

CoIP_Workflow A 1. Cell Culture & MM-102 Treatment B 2. Cell Lysis A->B C 3. Immunoprecipitation with anti-MLL1 Ab B->C D 4. Protein A/G Bead Capture C->D E 5. Washing D->E F 6. Elution E->F G 7. SDS-PAGE & Western Blot F->G H 8. Analysis of WDR5 Signal G->H

Caption: Workflow for Co-Immunoprecipitation to assess MLL1-WDR5 interaction.

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To quantify the inhibitory effect of MM-102 on the enzymatic activity of the MLL1 complex.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant MLL1 core complex, histone H3 substrate, and S-adenosylmethionine (SAM) as a methyl donor in HMT assay buffer.

  • Inhibitor Addition: Add varying concentrations of MM-102 to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 1 hour).

  • Detection: Detect the level of H3K4 methylation using a specific antibody and a colorimetric or fluorescent readout system (e.g., ELISA-based or AlphaLISA).

  • Data Analysis: Calculate the percentage of inhibition for each MM-102 concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Gene Expression Analysis by qRT-PCR

Objective: To measure the effect of MM-102 on the expression of MLL1 target genes.

Methodology:

  • Cell Treatment and RNA Extraction: Treat MLL-rearranged leukemia cells with MM-102 as described in 5.1.1. Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 indicates effective target engagement and downstream pathway modulation.

Conclusion and Future Directions

MM-102 represents a promising therapeutic agent that selectively targets the MLL1-WDR5 protein-protein interaction, a key vulnerability in MLL-rearranged leukemias. Its mechanism of action is well-defined, leading to the inhibition of MLL1's histone methyltransferase activity, downregulation of critical oncogenes, and subsequent induction of apoptosis in malignant cells. The experimental protocols outlined in this guide provide a robust framework for further investigation and characterization of MM-102 and similar compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of MM-102 for in vivo applications and exploring its potential in combination therapies to overcome resistance and improve patient outcomes.

References

Sources

Methodological & Application

Application Note: Methodological Assessment of MM-102 Efficacy in MLL-Rearranged Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The targeting of epigenetic writers has emerged as a cornerstone of precision oncology. MM-102 is a potent, cell-permeable peptidomimetic inhibitor designed to disrupt the protein-protein interaction (PPI) between MLL1 (Mixed Lineage Leukemia 1) and WDR5 (WD Repeat Domain 5). This interaction is critical for the structural integrity and methyltransferase activity of the MLL1 core complex, which deposits the H3K4me3 activation mark on chromatin.

In leukemias harboring MLL1 gene rearrangements (MLL-r), such as MV4-11 and MOLM-13 , the MLL fusion protein aberrantly sustains the expression of leukemogenic drivers like HOXA9 and MEIS1. MM-102 functions by displacing MLL1 from WDR5, thereby collapsing the complex, reducing H3K4 methylation, and silencing these oncogenes.

The Challenge of Epigenetic Assays

Unlike kinase inhibitors that often yield phenotypic effects within hours, MM-102 acts through epigenetic reprogramming . The depletion of histone marks and subsequent decay of mRNA and protein take time. Consequently, standard 24-hour cytotoxicity assays often yield false negatives. This guide presents a self-validating workflow optimized for the specific kinetics of MM-102.

Mechanism of Action (MOA)

To properly assess efficacy, one must confirm the drug's mechanism, not just cell death. MM-102 must physically disrupt the MLL1-WDR5 interface (


 nM biochemical binding), leading to a cascade of molecular events.
Diagram 1: MM-102 Signaling Cascade

MM102_MOA cluster_nucleus Nucleus MM102 MM-102 (Peptidomimetic) Complex MLL1-WDR5 Interaction MM102->Complex Inhibits (Ki < 1nM) HMT H3K4 Methyltransferase Activity Complex->HMT Required for H3K4me3 Global H3K4me3 Levels HMT->H3K4me3 Catalyzes Genes HOXA9 / MEIS1 Transcription H3K4me3->Genes Promotes Expression Phenotype Differentiation & Apoptosis Genes->Phenotype Loss leads to Leukemic Arrest

Caption: MM-102 mechanism of action. The drug blocks the WDR5-MLL1 interaction, collapsing the methyltransferase complex and silencing key leukemic drivers.

Experimental Design & Controls

A robust assessment requires a "Self-Validating System" where phenotype is cross-referenced with molecular biomarkers.

Cell Model Selection
  • Target Lines (Positive Control): MV4-11 (MLL-AF4 fusion) or MOLM-13 (MLL-AF9 fusion). These are "addicted" to MLL1 activity.

  • Specificity Control (Negative Control): K562 (BCR-ABL driven) or HL-60 (MLL-wt). These should be significantly less sensitive to MM-102, proving the drug isn't just a general toxin.

Concentration Strategy

While the biochemical


 is 

nM, cellular permeability and nuclear accumulation require higher external concentrations.
  • Recommended Dose Range: 1

    
    M – 100 
    
    
    
    M.
  • Expected Cellular

    
    :  Typically 10 – 40 
    
    
    
    M
    for viability assays over 3-7 days.

Protocol 1: Long-Term Viability Assessment

Objective: Determine the cellular


 accounting for the delayed epigenetic mechanism.
Materials
  • Compound: MM-102 (dissolved in DMSO to 10 mM or 50 mM stock).[1]

  • Assay: CellTiter-Glo® (Promega) or Annexin V/PI Flow Cytometry.

  • Culture Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep.

Workflow
  • Seeding: Seed MV4-11 cells at

    
     cells/mL in 96-well plates (100 
    
    
    
    L/well).
  • Treatment: Treat cells with MM-102 at the following final concentrations:

    • 0 (DMSO Vehicle), 1, 5, 10, 25, 50, 75, 100

      
      M.
      
    • Note: Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells.

  • Incubation: Incubate for 72 to 96 hours .

    • Critical Step: For assays extending beyond 72 hours, perform a "media refresh" or "spike-in" at Day 3 to maintain drug concentration, as peptide mimetics can degrade.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate for 10 mins, and read luminescence.

Data Presentation Template
Cell LineGenotypeMM-102 IC50 (72h)MM-102 IC50 (7 Days)Sensitivity
MV4-11 MLL-AF4~ 25 - 40

M
~ 10 - 20

M
High
MOLM-13 MLL-AF9~ 20 - 35

M
~ 5 - 15

M
High
K562 BCR-ABL> 100

M
> 50

M
Low (Control)

Protocol 2: Molecular Validation (Biomarkers)

Objective: Confirm that cell death is caused by MLL1 inhibition (on-target effect).

A. Western Blot for H3K4me3 (Global Mark Reduction)

Since MM-102 inhibits the methyltransferase activity, global H3K4me3 levels should drop before massive apoptosis occurs.

  • Treatment: Treat

    
     MV4-11 cells with 50 
    
    
    
    M MM-102
    for 48 hours (prior to peak cell death).
  • Lysis: Use a high-salt or acid-extraction protocol for histones. Standard RIPA often fails to solubilize chromatin-bound histones efficiently.

    • Recommended: 0.2 N HCl extraction overnight at 4°C, neutralize with NaOH, then add loading buffer.

  • Blotting:

    • Primary Ab: Anti-H3K4me3 (e.g., CST #9751).

    • Loading Control: Anti-Total H3 (e.g., CST #4499) or Anti-H3K27me3 (specificity check).

  • Result: Expect >50% reduction in H3K4me3 signal relative to Total H3 in treated vs. DMSO samples.

B. qPCR for HOXA9 and MEIS1 (Target Gene Suppression)

This is the most specific readout for MM-102 activity.

  • Treatment: Treat cells with 25-50

    
    M MM-102  for 48-72 hours .
    
  • RNA Extraction: Use RNeasy Mini Kit (Qiagen) or Trizol.

  • cDNA Synthesis: SuperScript IV or equivalent.

  • qPCR Primers:

    • HOXA9 Fwd: 5'-TGT CTC CTC TCC CCA ATA CG-3'

    • HOXA9 Rev: 5'-GAG GAG GAG AAG GAG GAG GA-3'

    • MEIS1 Fwd: 5'-GCA CAG GTG ACG ATG ATG AC-3'

    • MEIS1 Rev: 5'-TGA TGC TGG CGA ATT TGT AG-3'

    • GAPDH (Housekeeping).[2]

  • Analysis: Calculate

    
    . Expect >50% downregulation  of both genes.
    
Diagram 2: Experimental Validation Workflow

Validation_Workflow cluster_readouts Parallel Readouts Cells MLL-r Cells (MV4-11) Treat Treat MM-102 (25-50 µM, 72h) Cells->Treat Pheno Phenotype: Viability/Apoptosis Treat->Pheno West Western Blot: Reduced H3K4me3 Treat->West PCR qPCR: Reduced HOXA9/MEIS1 Treat->PCR Validation CONFIRMED On-Target Efficacy Pheno->Validation IC50 < 40µM West->Validation Mark Loss PCR->Validation Gene Silencing

Caption: Parallel validation workflow ensuring phenotypic efficacy is linked to molecular mechanism.

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 (>50

M)
Insufficient incubation time.Extend assay to 5-7 days. Epigenetic remodeling is slow.
No H3K4me3 reduction Poor histone extraction.Switch from RIPA lysis to Acid Extraction (0.2 N HCl) for histones.
Toxicity in Control Cells Off-target effects at high dose.Ensure dose does not exceed 100

M. Use K562 as a concurrent control.
Precipitation in Media Drug insolubility.MM-102 is hydrophobic. Sonicate stock solution; ensure DMSO < 0.5%.

References

  • Karatas, H., et al. (2013). High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction. Journal of the American Chemical Society, 135(2), 669–682. Link

  • Cao, F., et al. (2014). Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia. Molecular Cell, 53(2), 247-261. Link

  • Dougherty, M., et al. (2017). WDR5 Inhibitors for MLL-Rearranged Leukemia.[3][4][5] Leukemia & Lymphoma, 58(1), 1-15.[2] Link

  • MedChemExpress. (n.d.). MM-102 Product Information and Biological Activity. Link

Sources

Application Note: Quantifying MLL1-WDR5 Disruption by MM-102

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodologies for quantifying the disruption of the MLL1-WDR5 protein-protein interaction (PPI) by the peptidomimetic inhibitor MM-102 . It is designed for application scientists and researchers requiring high-fidelity protocols for drug discovery and mechanistic validation.


 nM)

Introduction & Mechanism of Action

The MLL1 (KMT2A) core complex is a critical regulator of Histone H3 Lysine 4 (H3K4) methylation, a marker of active transcription.[1] The structural integrity of this complex relies on the interaction between the MLL1 catalytic domain and the WD40-repeat protein WDR5 .[2]

MM-102 acts as a high-affinity antagonist by mimicking the "Win" (WDR5 interaction) motif of MLL1. It binds to the central arginine-binding cavity of WDR5, effectively displacing MLL1 and collapsing the methyltransferase complex. This disruption is a validated therapeutic strategy in MLL-rearranged leukemias (e.g., MV4-11, MOLM-13).

Structural Mechanism Diagram

The following diagram illustrates the competitive displacement mechanism utilized by MM-102.

MLL1_WDR5_Mechanism WDR5 WDR5 (WD40 Repeat Domain) Complex Active HMT Complex (H3K4 Methylation) WDR5->Complex Binds MLL1 MLL1 MLL1 Complex (Win Motif) MLL1->Complex Recruits WDR5 MM102 MM-102 (Peptidomimetic) MM102->WDR5 High Affinity Binding (Ki < 1nM) MM102->MLL1 Competes/Displaces Disrupted Disrupted Complex (Loss of HMT Activity) Complex->Disrupted MM-102 Treatment

Caption: MM-102 competes with the MLL1 Win motif for the WDR5 arginine-binding pocket, preventing complex assembly.

Biophysical Assay: Fluorescence Polarization (FP)

The Gold Standard for


 Determination 

Fluorescence Polarization (FP) is the preferred method for determining the binding affinity and inhibitory potency of MM-102 in vitro. It relies on the change in molecular tumbling rates when a small, fluorescently labeled peptide binds to the larger WDR5 protein.

Reagents & Materials[3]
  • Protein: Recombinant Human WDR5 (residues 23–334), expressed in E. coli (N-terminal His-tag recommended for stability).

  • Tracer Peptide: 5-FAM-labeled MLL1 Win peptide.

    • Sequence: 5-FAM-GSARAEVHLRKS-COOH.

    • Purity: >95% (HPLC).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Note: Triton X-100 is critical to prevent MM-102 aggregation and non-specific sticking.

  • Inhibitor: MM-102 (dissolved in DMSO).

Experimental Protocol

Step 1: Tracer


 Determination (Saturation Binding) 
Before testing MM-102, determine the affinity of the FAM-tracer for WDR5 to establish the optimal protein concentration.
  • Prepare a serial dilution of WDR5 (0 nM to 10

    
    M) in Assay Buffer.
    
  • Add FAM-tracer at a fixed concentration (10 nM).

  • Incubate for 30 minutes at Room Temperature (RT) in a black 384-well plate.

  • Measure FP (Ex: 485 nm, Em: 535 nm).

  • Target: Select [WDR5] at the

    
     value (typically 50–100 nM) for the competition assay.
    

Step 2: MM-102 Competition Assay (


) 
  • Preparation: Prepare 10-point serial dilutions of MM-102 in DMSO (ensure final DMSO < 2%).

  • Pre-incubation: Mix WDR5 (at determined

    
     conc.) with MM-102 dilutions. Incubate for 15 minutes at RT.
    
    • Why? Allows MM-102 to occupy the pocket before competition begins.

  • Tracer Addition: Add FAM-Win peptide (10 nM final).

  • Equilibrium: Incubate for 30–60 minutes at RT in the dark.

  • Read: Measure mP (milli-polarization) units.

Data Analysis

Plot mP vs. log[MM-102]. Fit data to a variable slope dose-response equation (4-parameter logistic) to determine


.
  • Validation Criteria: Z-factor > 0.5.

  • Expected

    
    :  ~2–5 nM (depending on WDR5 concentration used).
    

High-Throughput Screen: AlphaLISA / AlphaScreen

For High-Sensitivity & Miniaturization [3]

AlphaScreen is superior for screening libraries or when protein consumption must be minimized. It measures the proximity-dependent energy transfer between Donor and Acceptor beads.[4][5]

Assay Design
  • Donor Beads: Streptavidin-coated (binds Biotin-MLL1 peptide).

  • Acceptor Beads: Anti-FLAG or Ni-NTA (binds FLAG-WDR5 or His-WDR5).

  • Mechanism: MM-102 disrupts the MLL1-WDR5 interaction, increasing the distance between beads >200nm, resulting in signal loss .

Workflow Diagram

AlphaScreen_Workflow Step1 1. Mix His-WDR5 + MM-102 (15 min Pre-incubation) Step2 2. Add Biotin-MLL1 Peptide Step1->Step2 Step3 3. Add Acceptor Beads (Ni-NTA) (30 min Incubation) Step2->Step3 Step4 4. Add Donor Beads (Streptavidin) (30 min Incubation in Dark) Step3->Step4 Step5 5. Laser Excitation (680nm) Read Emission (520-620nm) Step4->Step5

Caption: Step-wise addition protocol for AlphaScreen. All steps at Room Temperature.

Cellular Validation: Co-Immunoprecipitation (Co-IP)

Demonstrating Target Engagement in Cells

While biophysical assays prove binding, Co-IP confirms that MM-102 permeates the cell membrane and disrupts the endogenous complex in a physiological environment.

Cell Models
  • Primary: MV4-11 or MOLM-13 (MLL-AF4/AF9 fusion lines).

  • Control: K562 (MLL-WT, less sensitive).

Protocol
  • Treatment: Treat

    
     cells with MM-102 (e.g., 1 
    
    
    
    M and 10
    
    
    M) or DMSO vehicle for 24–48 hours.
  • Lysis: Harvest cells in IP Lysis Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% Glycerol) + Protease Inhibitor Cocktail.

    • Critical: Do not use harsh denaturing buffers (RIPA) as they may disrupt the complex artificially.

  • Immunoprecipitation:

    • Incubate lysate (1 mg protein) with Anti-WDR5 antibody (Rabbit mAb) overnight at 4°C.

    • Add Protein A/G Magnetic Beads for 2 hours.

  • Wash: Wash beads

    
     with cold Lysis Buffer.
    
  • Elution & Blot: Elute in

    
     SDS Sample Buffer at 95°C.
    
  • Western Blot Analysis:

    • Blot For: MLL1 (N-terminal antibody) and WDR5.[6][7]

    • Result: MM-102 treatment should result in a dose-dependent decrease in MLL1 coprecipitating with WDR5, while total WDR5 levels remain constant (Input control).

Summary of Quantitative Benchmarks

ParameterAssay TypeExpected Value for MM-102Reference

Fluorescence Polarization2.4 nM – 5.0 nM[1, 2]

Competition Binding< 1.0 nM[1]

Direct Binding (SPR/ITC)~1.0 nM[2]
Cellular

Cell Viability (MV4-11)~0.4

M (4 days)
[1]

References

  • Karatas, H., et al. (2013).[2] High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction.[6][7][8] Journal of the American Chemical Society, 135(2), 669–682. Link

  • Cao, F., et al. (2014). Targeting MLL1 H3K4 methyltransferase activity in MLL leukemia. Molecular Cell, 53(2), 247–261. Link

  • Senisterra, G., et al. (2013).[2] Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5.[1][2][7][8][9] Biochemical Journal, 449(1), 151–159. Link

Sources

Application Note: Targeting Epigenetic Plasticity in TNBC with MM-102

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Triple-Negative Breast Cancer (TNBC) remains the most aggressive breast cancer subtype due to its lack of ER, PR, and HER2 receptors, rendering standard hormonal and HER2-targeted therapies ineffective. Recent transcriptomic profiling identifies a subset of TNBC enriched with cancer stem cell (CSC) features and mesenchymal phenotypes, often driven by dysregulated epigenetic machinery.

The Target: The MLL1 (KMT2A) histone methyltransferase complex is critical for maintaining H3K4me3 (Histone H3 Lysine 4 trimethylation), an active transcription mark associated with stemness genes (HOXA9, MEIS1) and Epithelial-Mesenchymal Transition (EMT) drivers.

The Tool: MM-102 is a high-affinity peptidomimetic inhibitor (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 nM) that specifically disrupts the interaction between MLL1 and WDR5  (WD Repeat Domain 5). WDR5 is an essential structural component required for MLL1's catalytic activity. Unlike catalytic site inhibitors, MM-102 targets the protein-protein interaction (PPI) interface, collapsing the complex and reducing H3K4me3 levels.
Mechanism of Action

The following diagram illustrates the disruption of the MLL1-WDR5 complex by MM-102 and the downstream consequences in TNBC cells.[1]

MLL1_Mechanism cluster_complex MLL1 Core Complex cluster_activity MLL1 MLL1 (KMT2A) WDR5 WDR5 MLL1->WDR5 Interaction Required H3K4me3 H3K4me3 (Active Mark) MLL1->H3K4me3 Methylation RbBP5 RbBP5 Ash2L Ash2L MM102 MM-102 (Peptidomimetic) MM102->WDR5 Blocks Binding (Ki < 1nM) MM102->H3K4me3 Reduces Phenotype TNBC Phenotype: Stemness & EMT MM102->Phenotype Inhibits Diff Differentiation & Apoptosis MM102->Diff Induces H3 Histone H3 (Unmethylated) H3->H3K4me3 Genes Target Genes: HOXA9, MEIS1, SNAIL H3K4me3->Genes Activates Genes->Phenotype Promotes

Figure 1: MM-102 acts as a wedge, preventing WDR5 from stabilizing MLL1, thereby silencing oncogenic transcription programs.

Compound Management & Handling

Reproducibility in epigenetic assays is highly sensitive to compound stability. MM-102 is a peptidomimetic and requires careful handling compared to standard small molecules.

ParameterSpecificationApplication Note
Solubility DMSO (~140 mg/mL)Critical: Do not dissolve in aqueous buffer directly.
Stock Concentration 10 mM or 50 mMHigher concentrations may precipitate upon freeze-thaw.
Storage -80°C (Long term)Aliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.
Stability Hydrolysis RiskPeptidomimetics can degrade in serum-containing media over 48h. Replenish media + drug every 48h.
Vehicle Control DMSOMust match the final % v/v of the highest treatment dose (usually <0.1%).

Module 1: Target Verification (Epigenetic Readout)

Before assessing phenotypic changes (cell death), you must prove MM-102 is hitting its molecular target: the reduction of global H3K4me3.

Why this protocol? Standard whole-cell lysis is insufficient for histone analysis due to DNA interference and poor nuclear extraction. We utilize an Acid Extraction Protocol to isolate basic histone proteins.

Protocol: Histone Acid Extraction & Western Blot
  • Seeding: Seed TNBC cells (e.g., MDA-MB-231 or SUM159) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with MM-102 (Dose range: 0, 1, 5, 10 µM) for 72 hours .

    • Note: Epigenetic marks turn over slowly. 24h is often insufficient for H3K4me3 reduction.

  • Lysis (Nuclei Isolation):

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).

    • Incubate on ice for 10 min with gentle stirring.

    • Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.2N HCl (approx 100 µL).

    • Incubate overnight at 4°C on a rotator.

  • Clarification:

    • Centrifuge at 16,000 x g for 10 min. Save the supernatant (contains histones).

  • Neutralization: Add 1/10 volume of 2M NaOH to neutralize before adding loading buffer.

  • Western Blot Targets:

    • Primary: Anti-H3K4me3 (Rabbit mAb).

    • Loading Control: Anti-Total Histone H3 (Do not use Actin/GAPDH; they are cytosolic and were discarded).

Module 2: Phenotypic Efficacy (Stemness & Mammospheres)

TNBC recurrence is driven by Cancer Stem Cells (CSCs). MLL1 inhibition specifically targets this population. Standard MTT assays often miss this effect; therefore, the Mammosphere Formation Assay is the gold standard for MM-102 efficacy.

Experimental Workflow

The following diagram outlines the timeline for the mammosphere assay, ensuring drug replenishment to account for stability.

Mammosphere_Workflow cluster_readout Readouts Day0 Day 0: Single Cell Suspension (1000 cells/well) Ultra-Low Attachment Plate Day1 Day 0-1: Initial Treatment (MM-102: 1-10 µM) Day0->Day1 Day3 Day 3: Replenish Media (+ Fresh Drug) Day1->Day3 Day7 Day 7-10: Image & Count Spheres > 50µm Day3->Day7 R1 Sphere Efficiency (%) Day7->R1 R2 Sphere Diameter Day7->R2

Figure 2: 7-10 day workflow for assessing CSC inhibition. Note the mandatory media replenishment step.

Protocol: Mammosphere Formation[3]
  • Preparation: Prepare Mammosphere Media : DMEM/F12 + B27 Supplement (1x) + 20 ng/mL EGF + 20 ng/mL bFGF + 4 µg/mL Heparin.

  • Single Cell Suspension: Trypsinize adherent TNBC cells. Pass through a 40 µm strainer to ensure single cells.

  • Seeding: Plate 1,000 to 5,000 cells per well in Ultra-Low Attachment (ULA) 6-well plates.

  • Treatment: Add MM-102 directly to the suspension.

    • Controls: DMSO (Vehicle) and OICR-9429 (Alternative WDR5 antagonist for comparison).

  • Maintenance: Every 3 days, gently add 500 µL of fresh media containing 2X concentration of MM-102 (to maintain 1X final concentration without disturbing spheres).

  • Analysis: After 7-10 days, count spheres >50 µm using an inverted microscope.

    • Calculation: MFE (Mammosphere Forming Efficiency) % = (Number of spheres / Number of cells seeded) x 100.

Module 3: Mechanism Verification (EMT Reversal)

To confirm MM-102 is driving differentiation (reversing EMT), gene expression analysis is required.

Protocol:

  • Treat cells for 5 days with

    
     concentration of MM-102.
    
  • Extract RNA and perform qRT-PCR.

  • Key Primer Sets:

    • Mesenchymal Markers (Expect Downregulation): Vimentin (VIM), Snail (SNAI1), Slug (SNAI2).

    • Epithelial Markers (Expect Upregulation): E-Cadherin (CDH1).

    • Stemness Markers (Expect Downregulation):HOXA9, MEIS1.[2]

References

  • Karatas, H. et al. (2013). High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction.[2] Journal of the American Chemical Society. Link

  • Cao, F. et al. (2014). Targeting the Tumor Suppressor Interaction of MLL1/WDR5 in Leukemia.[3] Molecular Cell. Link

  • Zen, Y. et al. (2025). Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells.[1] Biochemical and Biophysical Research Communications. Link

  • Grebner, T. et al. (2015). Therapeutic targeting of the MLL1–WDR5 interaction in MLL-rearranged acute leukemias.[2] Haematologica. Link

Sources

Troubleshooting & Optimization

Navigating the Challenges of MM-102 (Sotorasib/AMG-510) Solubility in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently collaborated with research teams working with novel small molecule inhibitors. A recurring challenge, particularly with hydrophobic compounds like MM-102 (also known as Sotorasib or AMG-510), is achieving and maintaining solubility in aqueous cell culture media. This guide is designed to provide a comprehensive, question-and-answer-based resource to troubleshoot these issues, ensuring the integrity and reproducibility of your experimental data.

MM-102 is a first-in-class, orally bioavailable, and selective covalent inhibitor of KRAS G12C, a key mutation in several cancers.[1] Its mechanism involves irreversibly locking the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] However, its hydrophobic nature presents significant hurdles in the laboratory, often leading to precipitation and inaccurate experimental outcomes.

Frequently Asked Questions & Troubleshooting

Q1: My MM-102, dissolved in DMSO, is precipitating immediately upon addition to my cell culture medium. What's happening?

This is the most common issue encountered. The phenomenon you're observing is due to the poor aqueous solubility of MM-102. While highly soluble in dimethyl sulfoxide (DMSO), a water-miscible organic solvent, the compound crashes out of solution when the DMSO concentration is drastically diluted in the aqueous environment of your cell culture medium.

Underlying Cause: The significant difference in polarity between DMSO and the aqueous medium causes the hydrophobic MM-102 molecules to aggregate and precipitate.

Immediate Solutions:

  • Decrease the Final MM-102 Concentration: The simplest approach is to lower the working concentration of MM-102 in your experiment. Often, precipitation occurs when the final concentration exceeds the compound's solubility limit in the media.

  • Optimize the DMSO Concentration: While preparing a concentrated stock in 100% DMSO is standard, ensure the final concentration of DMSO in your cell culture wells is as low as possible, ideally below 0.1%, to minimize solvent-induced cytotoxicity.[3]

  • Serial Dilution Technique: Instead of a single, large dilution step, perform serial dilutions of your DMSO stock in pre-warmed (37°C) culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.[4]

Q2: I've tried lowering the concentration, but I still see a precipitate, especially in my higher-dose treatment groups. What other factors should I consider?

Several factors related to your media composition and handling can influence MM-102 solubility.

Key Physicochemical Properties of MM-102 (Sotorasib):

PropertyValueSource
Molecular Formula C30H30F2N6O3[2][5]
Molecular Weight 560.6 g/mol [2]
Aqueous Solubility pH-dependent: 1.3 mg/mL (pH 1.2) to 0.03 mg/mL (pH 6.8)[6]
pKa 4.56 and 8.06[6]
LogP 4[7]
DMSO Solubility ≥ 50 mg/mL[8]

Troubleshooting Steps:

  • pH of the Medium: MM-102's solubility is highly pH-dependent, decreasing as the pH increases from 1.2 to 6.8.[6] Standard cell culture media are typically buffered around pH 7.2-7.4. A slight decrease in the medium's pH (if tolerated by your cells) could improve solubility. However, this should be carefully validated to avoid impacting cell health.

  • Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds, effectively increasing their apparent solubility.[4] If you are using low-serum or serum-free media, consider whether increasing the serum percentage is a viable option for your experimental design.

  • Media Temperature: Adding your MM-102 stock to pre-warmed media (37°C) can help prevent precipitation that might occur at lower temperatures.[4]

Experimental Workflow for Preparing MM-102 Working Solutions:

G cluster_0 Low pH (e.g., pH 1.2) cluster_1 Neutral pH (e.g., pH 6.8-7.4) A Protonated MM-102 (Higher Charge) B Increased Polarity A->B C Higher Aqueous Solubility (1.3 mg/mL) B->C D Deprotonated MM-102 (Lower Charge) E Increased Hydrophobicity D->E F Lower Aqueous Solubility (0.03 mg/mL) E->F X MM-102 in Solution Y Addition to Media X->Y Y->A Acidic Environment Y->D Neutral Environment

Caption: Impact of pH on MM-102 solubility.

This pH-dependent solubility is a critical consideration, especially in experiments where cellular metabolism might alter the local pH of the culture medium over time.

Q5: My stock solution of MM-102 in DMSO has been stored for a while. Could this be the problem?

Proper storage of your MM-102 stock solution is crucial for maintaining its integrity and solubility.

Storage Recommendations:

  • Solvent Quality: Always use anhydrous (water-free) DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. [9]* Temperature: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. [1]* Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and may lead to degradation of the compound over time.

If you suspect your stock solution may be compromised, it is best to prepare a fresh stock from the powdered compound.

Advanced Troubleshooting Strategies

For particularly challenging experimental systems, you might consider more advanced techniques:

  • Complexation with Cyclodextrins: For some applications, encapsulating the hydrophobic drug in cyclodextrins can enhance its aqueous solubility. This is a more complex formulation approach and would require significant validation.

  • Nanosuspensions: Research has explored the development of MM-102 nanocrystal formulations to improve solubility and bioavailability, though this is primarily for oral drug delivery applications. [10] By systematically addressing the factors of concentration, solvent handling, media composition, and storage, researchers can overcome the solubility challenges associated with MM-102 and obtain reliable, reproducible data in their preclinical studies.

References

  • Sotorasib - New Drug Approvals. [Link]

  • Amgen Submits Sotorasib New Drug Application To U.S. FDA For Advanced Or Metastatic Non-Small Cell Lung Cancer With KRAS G12C Mutation. [Link]

  • Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. [Link]

  • Biosurfactant stabilized nanosuspension of KRAS inhibitor - Sotorasib (AMG-510): Systematic optimization using quality by design approach - PubMed. [Link]

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. [Link]

  • Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC. [Link]

  • Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations | Accounts of Chemical Research - ACS Publications. [Link]

  • Can culture media without FBS be used to dissolve hydrophobic drugs? - ResearchGate. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. [Link]

Sources

Validation & Comparative

Validating MM-102-Mediated Suppression of HoxA9 & Meis-1: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating MM-102's Effect on HoxA9 and Meis-1 Expression Content Type: Publish Comparison Guide

Executive Summary

The MLL1 (KMT2A) histone methyltransferase complex is a critical therapeutic target in mixed-lineage leukemia (MLL), where fusion proteins drive the aberrant overexpression of HoxA9 and Meis-1.[1] MM-102 serves as a high-affinity peptidomimetic tool compound that disrupts the interaction between MLL1 and WDR5, a core component required for the complex's H3K4 methyltransferase activity.[1]

This guide provides a rigorous validation framework for researchers assessing MM-102’s efficacy. Unlike broad-spectrum epigenetic inhibitors, MM-102 requires precise validation of the MLL1-WDR5-HoxA9 axis . We compare MM-102 against alternative MLL complex disruptors (e.g., MI-2) and detail self-validating protocols to confirm transcriptional suppression via qRT-PCR and chromatin immunoprecipitation (ChIP).

Part 1: Mechanistic Grounding & Alternatives[2]
The Mechanism: Disruption of the WDR5-MLL1 Interface

MM-102 functions by mimicking the MLL1 high-affinity binding motif, effectively displacing MLL1 from WDR5. This dissociation collapses the catalytic core's ability to deposit H3K4me3 marks at leukemogenic loci, specifically HoxA9 and Meis-1.

MLL_Pathway MLL1 MLL1 Fusion Protein Complex Active MLL1 Complex MLL1->Complex Binds WDR5 WDR5 (Scaffold) WDR5->Complex Required For MM102 MM-102 (Inhibitor) MM102->WDR5 Blocks Interaction (Ki < 1nM) MM102->Complex Disrupts H3K4 H3K4me3 Deposition Complex->H3K4 Catalyzes Genes HoxA9 & Meis-1 Transcription H3K4->Genes Activates Promoter Leukemia Leukemic Maintenance Genes->Leukemia Drives

Figure 1: Mechanism of Action. MM-102 competitively binds WDR5, preventing the assembly of the active MLL1 complex required for HoxA9/Meis-1 expression.

Comparative Analysis: MM-102 vs. Alternatives

While MM-102 targets the WDR5 interface, other agents target the Menin interface. Understanding this distinction is vital for experimental design.

FeatureMM-102 (Primary Subject)MI-2 / MI-3 (Alternative Class)OICR-9429 (Alternative Mechanism)
Primary Target WDR5-MLL1 Interaction Menin-MLL Interaction WDR5-WIN Site
Mechanism Peptidomimetic; mimics MLL1 ARA motif.Small molecule; blocks Menin central cavity.Small molecule; displaces WDR5 from chromatin.
Effect on HoxA9 Potent Downregulation (Specific to MLL-r cells).[2][3]Potent Downregulation (Specific to MLL-r cells).Moderate/Context-dependent downregulation.
Cellular IC50 ~0.4 - 2.4 µM (Leukemia cell growth).~0.5 - 1.0 µM (Leukemia cell growth).~0.1 - 5.0 µM (Dependent on cell type).
Use Case Validating WDR5's role in MLL1 recruitment.Validating Menin's role in MLL1 recruitment.Studying WDR5-chromatin independent of MLL1.
Key Advantage High specificity for the MLL1 binding pocket on WDR5.Structurally distinct; good orthogonal validation tool.Targets WDR5 functions beyond MLL1.

Insight: Use MI-2 as a positive control when validating MM-102. If both agents suppress HoxA9, the dependency is confirmed to be the MLL1 complex assembly.

Part 2: Validation Protocols (Self-Validating Systems)
Protocol A: Transcriptional Validation via qRT-PCR

Objective: Quantify the reduction of HoxA9 and Meis-1 mRNA levels after MM-102 treatment.

1. Cell Model Selection

  • Test Group: MV4-11 (MLL-AF4) or MOLM-13 (MLL-AF9).[4] These lines are addicted to the MLL-WDR5 interaction.

  • Negative Control (Critical): K562 or HL-60 (Non-MLL rearranged). MM-102 should have minimal effect on HoxA9 in these lines as they do not rely on this pathway.

2. Treatment Regimen

  • Seed cells at

    
     cells/mL.
    
  • Dose Response: Treat with MM-102 at 0 (DMSO), 1 µM, 5 µM, and 10 µM.

  • Timepoint: Harvest cells at 48 hours and 96 hours . Note: Transcriptional suppression precedes phenotypic differentiation.

3. RNA Extraction & cDNA Synthesis

  • Use a column-based extraction kit (e.g., RNeasy) to ensure high purity (A260/280 > 2.0).

  • Synthesize cDNA using 1 µg of total RNA.

4. qPCR Parameters

  • Target Primers:

    • HOXA9 (Forward: 5'-AGCCGGCCTTATGGCATTA-3', Reverse: 5'-GACAGATCCACACTCGCTCAC-3')

    • MEIS1 (Forward: 5'-GGTATGGCCATGACTCTTAGC-3', Reverse: 5'-TCCACTTTGCTGGAACCCT-3')

  • Reference Gene: GAPDH or ACTB (Beta-Actin).

  • Calculation: Use the

    
     method relative to the DMSO control.
    

5. Validation Criteria (Pass/Fail)

  • PASS: >50% reduction in HoxA9 and Meis-1 mRNA in MV4-11 cells at 5 µM; <10% change in K562 cells.

  • FAIL: No significant reduction in MV4-11, or significant toxicity/suppression in K562 (indicates off-target toxicity).

Protocol B: Mechanistic Confirmation via ChIP-qPCR

Objective: Prove that gene downregulation is caused by loss of H3K4me3 at the promoter, confirming the mechanism of action.

1. Chromatin Preparation

  • Treat MV4-11 cells with 5 µM MM-102 for 72 hours.

  • Crosslink with 1% Formaldehyde for 10 min; quench with Glycine.

2. Immunoprecipitation

  • Antibody: Anti-H3K4me3 (e.g., Abcam ab8580) and IgG Isotype Control.

  • Incubate chromatin with antibody-bead complex overnight at 4°C.

3. qPCR Analysis

  • Amplify the promoter regions of HOXA9 and MEIS1.

  • Control Locus: Amplify the GAPDH promoter (H3K4me3 levels should remain stable here, proving global methylation isn't wiped out, only MLL-target specific loci).

4. Data Interpretation

  • MM-102 treatment should result in a statistically significant decrease in H3K4me3 enrichment at HOXA9 promoters compared to DMSO, while GAPDH promoter enrichment remains unchanged.

Part 3: Experimental Workflow & Visualization

The following diagram outlines the logical flow for a complete validation campaign, ensuring all controls are in place.

Validation_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Molecular Readout cluster_2 Phase 3: Data Analysis Cells Cell Culture (MV4-11 vs K562) Treat Treat with MM-102 (DMSO, 1, 5, 10 µM) Cells->Treat RNA RNA Extraction (48h / 96h) Treat->RNA ChIP ChIP-qPCR (H3K4me3 Status) Treat->ChIP qPCR qRT-PCR Analysis (Delta-Delta Ct) RNA->qPCR Validation Validation Check: Specific Downregulation? ChIP->Validation qPCR->Validation

Figure 2: Experimental Workflow. A dual-stream approach (RNA + ChIP) is recommended to validate both the phenotypic outcome (mRNA loss) and the epigenetic mechanism (H3K4me3 loss).

References
  • Cao, F., et al. (2014). "Targeting MLL1 H3K4 Methyltransferase Activity in Mixed-Lineage Leukemia." Molecular Cell. Link

  • Karatas, H., et al. (2013). "High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction."[1][5] Journal of the American Chemical Society. Link

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology. Link

  • Dougherty, M., et al. (2017).[6] "Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia." Cancer Research.[7] Link

Sources

Technical Comparison Guide: MM-102 vs. OICR-9429 (MLL1-WDR5 Inhibitors)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Probe vs. The Lead

In the landscape of epigenetic therapy, targeting the MLL1-WDR5 protein-protein interaction (PPI) is a validated strategy to disrupt the core H3K4 methyltransferase complex, a critical driver in MLL-rearranged leukemias and C/EBP


 mutant AML.

This guide compares two pivotal reagents:

  • MM-102: A high-affinity peptidomimetic probe.[1][2][3][4] It represents the "gold standard" for in vitro binding affinity but suffers from poor cellular permeability.

  • OICR-9429: A non-peptidic small molecule antagonist.[4] While its absolute binding constant (

    
    ) is numerically higher than MM-102, its superior physicochemical properties make it the preferred tool for cellular and in vivo studies.
    

Guidance for Researchers: Use MM-102 for structural biology and cell-free biochemical validation. Use OICR-9429 for functional cellular assays, phenotypic screening, and animal models.

Mechanistic Architecture

Both inhibitors target the WIN (WDR5-Interacting) site on WDR5, a deep arginine-binding cavity essential for recruiting MLL1.

Mechanism of Action (DOT Diagram)

G MLL1 MLL1 Complex (WIN Motif) WDR5 WDR5 (WIN Binding Pocket) MLL1->WDR5 Native Interaction ActiveComplex Active Methyltransferase Complex MLL1->ActiveComplex WDR5->ActiveComplex Scaffolding H3K4 Histone H3 (Lysine 4) MM102 MM-102 (Peptidomimetic) MM102->WDR5 High Affinity Block (Ki < 1nM) Disrupted Disrupted Complex (Loss of HMT Activity) MM102->Disrupted OICR OICR-9429 (Small Molecule) OICR->WDR5 Competitive Block (Kd ~93nM) OICR->Disrupted ActiveComplex->H3K4 Methylation (H3K4me3)

Figure 1: Competitive antagonism at the WDR5 WIN site. Both MM-102 and OICR-9429 displace MLL1, preventing the formation of the active histone methyltransferase complex.

Head-to-Head Performance Metrics

The following data aggregates results from biochemical displacement assays (TR-FRET/FP) and cellular viability screens.

FeatureMM-102 OICR-9429 Implication
Chemical Class Peptidomimetic (Linear)Small Molecule (Piperazine scaffold)MM-102 mimics the native MLL1 peptide; OICR-9429 is a synthetic drug-like scaffold.[3][5]
Binding Affinity (

/

)

nM
[1]

nM [2]
MM-102 binds tighter in vitro, making it a superior structural probe.
Interaction Inhibition (

)
2.4 nM ~64 nM (

)
MM-102 is ~30x more potent in cell-free systems.
Cellular Permeability PoorHigh OICR-9429 readily crosses cell membranes; MM-102 requires high concentrations (>25

M) or vectors.
Cellular Potency (

)

M (MV4-11)
~5 - 10

M
(MV4-11)
OICR-9429 is the functional choice for proliferation assays.
Target Selectivity High (WDR5 specific)High (No activity vs. 22 other HMTs)Both are highly selective for the WDR5 WIN pocket.
Primary Indication Structural Biology / Proof-of-ConceptAML (C/EBP

mutant), Solid Tumors
OICR-9429 is a viable lead for in vivo efficacy studies.

Detailed Experimental Protocols

To validate these inhibitors in your lab, use the following self-validating protocols.

Protocol A: TR-FRET Competition Assay (Biochemical Validation)

Objective: Determine


 values for WDR5-MLL1 interaction disruption.
Principle:  Energy transfer occurs between a Terbium-labeled WDR5 and a Fluorescein-labeled MLL1 peptide. Inhibitors disrupt this complex, reducing the FRET signal.

Reagents:

  • Tb-labeled WDR5 (Donor)

  • FITC-MLL1 WIN Peptide (Acceptor): Sequence Ac-ARA-NH2 derivative.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 2 mM DTT.

Workflow:

  • Preparation: Dilute MM-102 and OICR-9429 in DMSO (10-point dose response, starting at 10

    
    M).
    
  • Complex Assembly: Mix 2 nM Tb-WDR5 and 100 nM FITC-MLL1 peptide in Assay Buffer.

  • Incubation: Add 5

    
    L of inhibitor solution to 20 
    
    
    
    L of the protein-peptide mix in a 384-well low-volume white plate.
  • Equilibration: Incubate for 1 hour at Room Temperature (protected from light).

  • Detection: Read on a multi-mode plate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot % inhibition vs. log[Inhibitor].
    
    • Validation Check: Z' factor should be > 0.5. MM-102 should yield an

      
       nM.[4]
      
Protocol B: Cellular Co-IP Target Engagement

Objective: Confirm OICR-9429 disrupts the native WDR5-MLL1 complex inside cells.

Workflow (DOT Diagram):

Experiment Step1 Cell Culture (MV4-11 or 293T) Step2 Treatment (DMSO vs OICR-9429) Step1->Step2 Step3 Lysis (Non-denaturing) Step2->Step3 Step4 IP: Anti-WDR5 Step3->Step4 Step5 Western Blot (Probe: MLL1/RbBP5) Step4->Step5

Figure 2: Cellular Target Engagement Workflow. A reduction in MLL1 co-immunoprecipitated with WDR5 confirms intracellular efficacy.

Step-by-Step:

  • Treatment: Treat 1x10^7 MV4-11 cells with 10

    
    M OICR-9429 or DMSO for 24 hours.
    
  • Lysis: Harvest cells and lyse in IP Lysis Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% Glycerol) + Protease Inhibitors.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Immunoprecipitation: Incubate 1 mg lysate with 2

    
    g anti-WDR5 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.
    
  • Wash: Wash beads 3x with Lysis Buffer.

  • Elution: Boil beads in 2x SDS-PAGE loading buffer.

  • Western Blot: Resolve on 4-12% Bis-Tris gel. Blot for MLL1 (N-term) and RbBP5 .

    • Result: OICR-9429 treatment should result in a >50% loss of MLL1 signal in the IP lane compared to DMSO, while WDR5 levels remain constant (bait control).

Critical Analysis & Recommendations

MM-102: The Structural Probe
  • Pros: Extremely high affinity (

    
     nM). The crystal structure of MM-102 bound to WDR5 (PDB: 4E5G) provided the structural basis for the "WIN" pharmacophore [1].
    
  • Cons: Peptidomimetic nature results in rapid proteolytic degradation and poor membrane permeability. It requires very high concentrations for cellular activity, which introduces off-target risks (osmotic stress, non-specific binding).

  • Best Use Case: Crystallography, competitive binding assays (as a positive control), and peptide displacement screens.

OICR-9429: The Biological Tool[4]
  • Pros: True small molecule with optimized pharmacokinetics. It demonstrates selective toxicity in C/EBP

    
     p30-mutant AML cells and reduces H3K4me3 levels globally [2]. It is suitable for xenograft studies (e.g., 50 mg/kg IP dosing).
    
  • Cons: Lower absolute affinity than MM-102.

  • Best Use Case: Cell proliferation assays, mechanistic studies in live cells (e.g., chromatin immunoprecipitation/ChIP-seq), and in vivo efficacy models.

References

  • Karatas, H., et al. (2013). High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction.[1] Journal of the American Chemical Society, 135(2), 669–682. [Link]

  • Grebien, F., et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. Nature Chemical Biology, 11(8), 571–578. [Link]

  • Chemical Probes Portal. OICR-9429 Probe Characterization. [Link]

Sources

Disrupting the MLL1 Complex: A Comparative Guide to MM-102

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of epigenetic regulation, the Mixed Lineage Leukemia 1 (MLL1) complex stands as a critical conductor of gene expression, particularly during development and hematopoiesis. Its dysregulation is a hallmark of aggressive hematological malignancies, making it a prime target for therapeutic intervention. This guide provides an in-depth analysis of MM-102, a potent small molecule inhibitor, and its efficacy in disrupting the MLL1 complex. We will delve into its mechanism of action, present corroborating experimental data, and objectively compare its performance against other notable inhibitors in the field.

The MLL1 Complex: A Master Regulator of Gene Expression

The MLL1 protein is the catalytic heart of a multi-protein complex responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 4 (H3K4me1/2/3). This epigenetic mark is predominantly associated with active gene transcription. The core MLL1 complex comprises MLL1 itself, along with essential components such as WDR5, RbBP5, ASH2L, and DPY30. The interaction between these subunits is crucial for the complex's stability and enzymatic activity.[1][2][3]

A key interaction for the oncogenic activity of MLL1 fusion proteins, commonly found in acute leukemias, is its association with the protein Menin.[4][5][6] This interaction tethers the MLL1 complex to chromatin at specific gene loci, leading to the aberrant expression of leukemogenic genes like HOXA9 and MEIS1.[7][8][9][10][11][12] Consequently, disrupting the integrity of the MLL1 complex, particularly the MLL1-Menin interaction, has emerged as a promising therapeutic strategy.[4][13][14]

MM-102: A Targeted Disruptor of the MLL1-WDR5 Interaction

MM-102 is a cell-permeable small molecule that effectively disrupts the MLL1 complex.[15] Its primary mechanism of action is the inhibition of the protein-protein interaction between MLL1 and WDR5.[15][16] WDR5 acts as a crucial scaffold, binding directly to the MLL1 protein and stabilizing the entire complex.[2][17] By binding to WDR5, MM-102 prevents its association with MLL1, leading to the destabilization and subsequent inactivation of the MLL1 complex.[15][18]

This disruption has several downstream consequences:

  • Reduced H3K4 Methylation: With the MLL1 complex dismantled, the catalytic activity of MLL1 is significantly diminished, resulting in a global decrease in H3K4 methylation levels at target gene promoters.[15][16][19]

  • Downregulation of Target Genes: The loss of H3K4 methylation at the promoters of MLL1 target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression.[8][20]

  • Anti-leukemic Activity: In leukemia cells driven by MLL1 fusion proteins, the downregulation of these critical oncogenes induces cell differentiation and apoptosis, thereby inhibiting leukemic growth.[15][21]

cluster_MLL1_Complex MLL1 Complex cluster_MM102 MM-102 cluster_Downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Binds Menin Menin MLL1->Menin Binds RbBP5 RbBP5 H3K4me3 H3K4me3 Deposition WDR5->H3K4me3 ASH2L ASH2L DPY30 DPY30 MM102 MM-102 MM102->WDR5 Inhibits Interaction Gene_Expression HOXA9/MEIS1 Expression H3K4me3->Gene_Expression Promotes Leukemia Leukemic Cell Proliferation Gene_Expression->Leukemia Drives start Leukemia Cells (+/- MM-102) lysis Cell Lysis start->lysis incubation Incubate with anti-MLL1 Antibody & Protein A/G Beads lysis->incubation wash Wash Beads incubation->wash elution Elute Proteins wash->elution western Western Blot for WDR5 elution->western result Reduced WDR5 Signal in MM-102 Treated Sample western->result

Caption: Co-Immunoprecipitation workflow to validate MLL1-WDR5 disruption.

Detailed Protocol:

  • Cell Treatment: Culture MLL-rearranged leukemia cells (e.g., MOLM-13 or MV4-11) in the presence of MM-102 or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for MLL1. This will pull down MLL1 and any proteins it is interacting with.

  • Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the MLL1 protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against WDR5. A diminished WDR5 band in the MM-102-treated sample compared to the control indicates that MM-102 has disrupted the MLL1-WDR5 interaction. [22]

Chromatin Immunoprecipitation (ChIP) to Assess H3K4 Methylation

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to determine the levels of H3K4me3 at specific gene promoters. [23][24][25][26] Detailed Protocol:

  • Cross-linking: Treat MLL-rearranged leukemia cells with and without MM-102. Cross-link protein-DNA complexes using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3.

  • Capture and Washing: Use Protein A/G beads to pull down the antibody-chromatin complexes and wash to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis:

    • ChIP-qPCR: Use primers specific to the promoter regions of known MLL1 target genes like HOXA9 and MEIS1. A decrease in the amount of amplified DNA in the MM-102-treated sample indicates reduced H3K4me3 at these promoters.

    • ChIP-seq: Sequence the purified DNA to identify all genomic regions with altered H3K4me3 levels, providing a genome-wide view of MM-102's effect.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

To confirm that the reduction in H3K4me3 leads to decreased gene expression, qRT-PCR can be performed. [10] Detailed Protocol:

  • RNA Extraction: Treat cells with MM-102 and extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A significant decrease in the relative mRNA levels of HOXA9 and MEIS1 in MM-102-treated cells confirms the functional consequence of MLL1 complex disruption. [10][20]

Comparative Analysis: MM-102 vs. Other Menin-MLL Inhibitors

MM-102 is part of a growing class of inhibitors targeting the MLL1 complex. It is crucial to compare its performance with other well-characterized compounds to understand its relative potency and potential advantages.

InhibitorTarget InteractionIC50 / PotencyKey Features & Clinical Status
MM-102 MLL1-WDR5IC50 = 2.4 nM for MLL1-WDR5 interaction; 0.32 µM for MLL1 complex methyltransferase activity [15]Preclinical; demonstrates potent disruption of the core MLL1 complex assembly. [15][16]
MI-503 Menin-MLLIC50 = 14.7 nM;[27] GI50 = 0.22 µM in MLL-AF9 transformed cells [27][28]Preclinical; orally bioavailable and shows in vivo efficacy in leukemia models. [28][29][30]
Revumenib (SNDX-5613) Menin-KMT2A (MLL)Potent oral inhibitor [21][31][32]FDA-approved for relapsed/refractory KMT2A-rearranged acute leukemia. [20][31]Shows significant clinical activity. [4][31][33]
Ziftomenib (KO-539) Menin-MLLPotent inhibitor [14]In clinical trials for relapsed/refractory AML with KMT2A rearrangements or NPM1 mutations. [14][33][34]
VTP50469 Menin-MLLLow nM IC50 [8]Preclinical; shows potent anti-proliferative activity against MLL-rearranged cells. [8]

Key Insights from the Comparison:

  • Diverse Targeting Strategies: While MM-102 targets the core MLL1-WDR5 interaction, many other successful inhibitors, such as Revumenib and Ziftomenib, focus on the Menin-MLL interaction. [35][36][37]Both approaches effectively abrogate the oncogenic activity of the MLL1 complex.

  • Clinical Advancement: Inhibitors targeting the Menin-MLL interaction, like Revumenib, have shown significant promise in clinical trials and have received regulatory approval, validating this therapeutic strategy. [20][31][38]* Potential for Combination Therapies: The distinct mechanisms of action of inhibitors like MM-102 and the Menin-MLL inhibitors could offer opportunities for synergistic combination therapies to overcome potential resistance mechanisms. [34]

Conclusion

MM-102 is a potent and specific inhibitor of the MLL1 complex, acting through the disruption of the critical MLL1-WDR5 interaction. The experimental workflows detailed in this guide provide a robust framework for validating its mechanism of action, from demonstrating the disruption of protein-protein interactions to confirming the downstream effects on histone methylation and gene expression. While inhibitors targeting the Menin-MLL interaction have paved the way in clinical settings, the unique mechanism of MM-102 presents a valuable tool for both basic research and potentially as a novel therapeutic agent. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its future clinical utility in the treatment of MLL1-driven malignancies.

References

  • Cao, F., Chen, Y., Zhang, Y., et al. Histone methyltransferase MLL1 drives renal tubular cell apoptosis by p53-dependent repression of E-cadherin during cisplatin-induced acute kidney injury. Cell Death Dis. 2022;13(9):769. Available from: [Link]

  • Armstrong, S. Development of novel menin-MLL inhibitors for acute leukemias. YouTube; 2021. Available from: [Link]

  • Issa, G. C., Aldoss, I., DiPersio, J., et al. Revumenib (SNDX-5613) in patients with relapsed or refractory KMT2A-rearranged or NPM1-mutant acute leukemia: a phase 1 study. Nature. 2023;615(7954):920-927. Available from: [Link]

  • Patel, A., Varghese, S., & Cosgrove, M. S. MLL1 Methyltransferase Activity is Regulated by Distinct Nucleosome Binding Modes. bioRxiv; 2021. Available from: [Link]

  • Soto-Feliciano, Y. M., Basrur, V., & Armstrong, S. A. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition. Soto Feliciano Lab; 2024. Available from: [Link]

  • Li, Y., Zhang, Y., & Li, R. Mixed-Lineage Leukemia 1 Inhibition Enhances the Differentiation Potential of Bovine Embryonic Stem Cells by Increasing H3K4 Mono-Methylation at Active Promoters. Int J Mol Sci. 2023;24(3):2345. Available from: [Link]

  • Patsnap Synapse. What menin inhibitors are in clinical trials currently?. Available from: [Link]

  • The complex activities of the SET1/MLL complex core subunits in development and disease. Genes Dis. 2019;6(4):337-346. Available from: [Link]

  • OncLive. Targeting Menin: A New Frontier in Treating Refractory Leukemias. Available from: [Link]

  • Shinsky, S. A., Hu, M., & Cosgrove, M. S. The MLL1 trimeric catalytic complex is a dynamic conformational ensemble stabilized by multiple weak interactions. Nucleic Acids Res. 2019;47(17):9379-9392. Available from: [Link]

  • Mohan, M., Herz, H. M., & Shilatifard, A. Proteolytically cleaved MLL subunits are susceptible to distinct degradation pathways. Genes Dev. 2010;24(8):742-747. Available from: [Link]

  • Grembecka, J., He, S., & Cierpicki, T. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction. J Biol Chem. 2010;285(52):40691-40698. Available from: [Link]

  • Avdic, V., Ali, M., & Atanassova, V. Targeted Disruption of the Interaction between WD-40 Repeat Protein 5 (WDR5) and Mixed Lineage Leukemia (MLL)/SET1 Family Proteins Specifically Inhibits MLL1 and SETd1A Methyltransferase Complexes. J Biol Chem. 2016;291(42):22357-22372. Available from: [Link]

  • A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia. Cancers (Basel). 2024;16(5):989. Available from: [Link]

  • Ayton, P. M., & Cleary, M. L. Hoxa9 and Meis1 are key targets for MLL-ENL-mediated cellular immortalization. Genes Dev. 2003;17(18):2298-2307. Available from: [Link]

  • Borkin, D., He, S., & Miao, H. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. Cancer Cell. 2015;27(4):589-602. Available from: [Link]

  • ResearchGate. ChIP-seq analyses for the MLL1 complex in the MLL-AF9 cells. Available from: [Link]

  • ASCO Publications. COVALENT-102: A phase 1/1b dose finding study of BMF-219, an oral covalent menin inhibitor, in adults with locally advanced, unresectable, or metastatic non-small cell lung cancer (NSCLC), pancreatic cancer (PDAC) and colorectal cancer (CRC) with activating KRAS mutations. Available from: [Link]

  • Issa, G. C., Aldoss, I., & DiPersio, J. F. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101). J Clin Oncol. 2024. Available from: [Link]

  • Borkin, D., He, S., & Miao, H. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell. 2015;27(4):589-602. Available from: [Link]

  • Syndax Pharmaceuticals. AUGMENT-102 chemotherapy combination. Available from: [Link]

  • Sahoo, S., & Ghosh, A. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities. Haematologica. 2022;107(8):1738-1740. Available from: [Link]

  • He, S., Senter, T. J., & Pollock, J. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein-Protein Interaction. J Med Chem. 2014;57(4):1543-1556. Available from: [Link]

  • Wang, G. G., Cai, L., & Pasillas, M. P. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways. Elife. 2016;5:e13382. Available from: [Link]

  • Kurtenbach, S., & Tainsky, M. A. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures. STAR Protoc. 2020;1(1):100021. Available from: [Link]

  • Syndax Pharmaceuticals. Menin Inhibition. Available from: [Link]

  • Grembecka, J., He, S., & Cierpicki, T. Targeting MLL1 H3K4 methyltransferase activity in MLL leukemia. Cancer Cell. 2012;22(4):462-474. Available from: [Link]

  • Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia. Cancers (Basel). 2024;16(11):2045. Available from: [Link]

  • Menin-MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Pharmaceuticals (Basel). 2022;15(11):1362. Available from: [Link]

  • Tampere University. OPTIMIZATION OF CHIP-SEQ PROTOCOL TO STUDY EPIGENETIC CHARACTERISTICS OF MEDULLOBLASTOMA AND ATYPICAL TERATOID/RHABDOID TUMOR. Available from: [Link]

  • ResearchGate. The Menin Inhibitor SNDX-5613 (revumenib) Leads to Durable Responses in Patients (Pts) with KMT2A -Rearranged or NPM1 Mutant AML: Updated Results of a Phase (Ph) 1 Study. Available from: [Link]

  • ResearchGate. Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens. Available from: [Link]

  • bioRxiv. Menin-MLL Inhibitor MI-503 Blocks Menin Nuclear Export and Suppresses Hypergastrinemia. 2022. Available from: [Link]

  • VJHemOnc. Strategies to further deepen responses to menin inhibitors in AML. Available from: [Link]

  • Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen. eLife. 2020;9:e60939. Available from: [Link]

  • Borkin, D., He, S., & Miao, H. Pharmacologic Inhibition of the Menin-MLL Interaction Leads to Transcriptional Repression of PEG10 and Blocks Hepatocellular Carcinoma. Mol Cancer Ther. 2018;17(1):26-38. Available from: [Link]

Sources

Publish Comparison Guide: Validation of MM-102's Anti-Leukemic Activity In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Probe vs. Clinical Reality

MM-102 stands as a foundational "tool compound" in the study of Mixed Lineage Leukemia (MLL). It provided the first critical proof-of-concept that disrupting the WDR5-MLL1 protein-protein interaction could reverse leukemogenic transformation. However, for researchers designing in vivo validation studies, a critical distinction must be made:

  • In Vitro: MM-102 is a highly specific, potent validator of the WDR5-MLL1 axis.

  • In Vivo: MM-102 exhibits poor pharmacokinetics (PK) due to its peptidomimetic nature, making it unsuitable for systemic monotherapy.

This guide objectively compares MM-102 against its in vivo-optimized alternatives (Small Molecule WDR5 inhibitors and Menin-MLL inhibitors). We provide the experimental roadmap to validate the pathway, using MM-102 where it excels (cellular mechanism) and transitioning to superior alternatives for animal models.

Mechanistic Grounding: The WDR5-MLL1 Axis

The MLL1 (KMT2A) core complex requires the interaction of WDR5, RbBP5, and Ash2L to maintain H3K4 methyltransferase activity. In MLL-rearranged leukemias, this complex is hijacked to drive the expression of leukemogenic genes like HOXA9 and MEIS1.

MM-102 Mechanism: MM-102 mimics the Win motif (WDR5-interacting motif) of MLL1, competitively binding to the WDR5 pocket and displacing MLL1. This collapses the core complex, reducing H3K4 methylation and silencing the leukemic program.

Visualization: MLL1 Complex Disruption

MLL_Pathway cluster_complex MLL1 Core Complex (Active) MLL1 MLL1 (KMT2A) WDR5 WDR5 (Scaffold) MLL1->WDR5 Win Motif Binding RbBP5 RbBP5 WDR5->RbBP5 Ash2L Ash2L WDR5->Ash2L TargetGenes Leukemic Genes (HOXA9, MEIS1) WDR5->TargetGenes H3K4 Methylation (Transcriptional Activation) MM102 MM-102 (Peptidomimetic) MM102->WDR5 Competes with MLL1 (Ki < 1 nM) MM102->TargetGenes Inhibits Expression Differentiation Differentiation & Apoptosis TargetGenes->Differentiation Loss of Expression Triggers

Caption: MM-102 competitively displaces MLL1 from WDR5, collapsing the catalytic core and silencing HOXA9/MEIS1.

Comparative Landscape: Product vs. Alternatives

For in vivo efficacy, MM-102 is often outperformed by small molecule inhibitors with better bioavailability. The table below contrasts MM-102 with the leading alternatives: DDO-2093 (an optimized WDR5 inhibitor) and MI-503/Revumenib (Menin-MLL inhibitors).

FeatureMM-102 (The Probe)DDO-2093 (WDR5 Alternative)MI-503 / Revumenib (Menin Alternative)
Target WDR5-MLL1 InteractionWDR5-MLL1 InteractionMenin-MLL Interaction
Molecule Type PeptidomimeticSmall Molecule (Phenyltriazole)Small Molecule
In Vitro Potency (IC50) ~2.4 nM (WDR5 binding)~11.6 nM (Kd)10–20 nM (Cellular GI50)
Bioavailability Poor (Rapid clearance, peptide-like)Good (Optimized for oral/IP)Excellent (Oral bioavailability)
In Vivo Route Intratumoral / Continuous Infusion (Rare)IP (Intraperitoneal)Oral Gavage (PO)
Primary Utility In vitro mechanistic validationIn vivo WDR5 target validationClinical candidate / Standard of Care

Scientist's Insight: Do not attempt systemic in vivo efficacy studies (e.g., survival curves) with MM-102 using standard IP/Oral dosing. You will likely fail to achieve therapeutic plasma levels before hitting toxicity. Use DDO-2093 if you must target WDR5, or MI-503 if you are validating general MLL-complex disruption.

Experimental Protocols

Protocol A: In Vitro Mechanistic Validation (MM-102)

Use this protocol to prove your cells are dependent on the WDR5-MLL1 interaction.

Reagents:

  • MM-102 (dissolved in DMSO, stock 10 mM).

  • Cell Lines: MV4-11 (MLL-AF4, Sensitive) vs. K562 (BCR-ABL, Negative Control).

Workflow:

  • Seeding: Seed cells at

    
     cells/mL in 96-well plates.
    
  • Dosing: Treat with MM-102 dose curve (0.1

    
    M – 50 
    
    
    
    M). Ensure DMSO < 0.1%.
  • Incubation: Incubate for 7 days (Crucial: Epigenetic remodeling is slow; 48h is insufficient). Split cells and re-dose on Day 4 to maintain concentration.

  • Readout:

    • Viability: CellTiter-Glo or Annexin V/PI Flow Cytometry.

    • Mechanism (qPCR): Extract RNA at Day 4. Measure HOXA9 and MEIS1 levels relative to GAPDH.

    • Self-Validation: HOXA9 must decrease by >50% in MV4-11 but remain unchanged in K562.

Protocol B: In Vivo Efficacy (The "Alternative" Standard)

Since MM-102 is poor in vivo, this protocol uses the superior alternative (e.g., MI-503 or DDO-2093) to validate the pathway in mice.

Model: MV4-11 Xenograft in NOD/SCID mice.

Step-by-Step Methodology:

  • Tumor Establishment:

    • Inject

      
       MV4-11 cells (suspended in 50% Matrigel) subcutaneously into the right flank.
      
    • Wait ~14-21 days until tumors reach 100–150 mm³ .

  • Randomization:

    • Group 1: Vehicle Control (20% PEG400 / 5% Tween 80).

    • Group 2: DDO-2093 (WDR5 Alternative) at 50 mg/kg , IP, Daily.

    • (Optional Positive Control):MI-503 (Menin Inhibitor) at 25 mg/kg , Oral, Daily.

  • Dosing Regimen:

    • Treat for 21 consecutive days .

    • Monitor body weight daily (toxicity marker).

  • Endpoints:

    • Tumor Volume: Measure with calipers (

      
      ) every 3 days.
      
    • Pharmacodynamics (PD): Harvest 3 tumors per group at Day 7 (4 hours post-dose). Perform Western Blot for H3K4me3 levels (global reduction indicates target engagement).

Visualization: Experimental Decision Tree

Workflow Start Start: Validate MLL Target InVitro In Vitro Assay Start->InVitro Choice Select Compound InVitro->Choice MM102 MM-102 Choice->MM102 Mechanistic Proof Alt DDO-2093 / MI-503 Choice->Alt Therapeutic Proof Result1 Validates Mechanism (HOXA9 Down) MM102->Result1 High Specificity Result2 Validates Efficacy (Tumor Shrinkage) Alt->Result2 High Bioavailability Result1->Result2 Progression

Caption: Use MM-102 for specific mechanistic proof in vitro; switch to DDO-2093 or Menin inhibitors for in vivo efficacy.

Data Analysis & Interpretation

When comparing MM-102 (in vitro) to its alternatives (in vivo), look for these key indicators to ensure scientific integrity:

EndpointExpected Result (MM-102)Expected Result (Alternatives)Interpretation
HOXA9 mRNA >50% reduction (Day 4)>70% reduction (Day 4)Both validate MLL-fusion dependency.
Apoptosis Induces Annexin V+ (Day 7)Induces Annexin V+ (Day 5-7)Kinetics are slow for epigenetic drugs; patience is key.
Tumor Growth N/A (Do not use)>60% Inhibition (TGI) Significant TGI confirms the pathway is a valid therapeutic target.
Body Weight N/A<10% LossIndicates the drug is well-tolerated at effective doses.

Troubleshooting:

  • Problem: MM-102 shows no effect in vitro.

  • Solution: Check your timeline.[1] Epigenetic inhibitors require multiple cell cycles to dilute existing histone marks. Extend treatment to 7-10 days.

  • Problem: In vivo alternative shows toxicity.

  • Solution: MLL inhibitors can cause hematopoietic suppression. Perform CBC (Complete Blood Count) to monitor neutrophil counts.

References

  • Discovery of MM-102: Karatas, H. et al. "High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction." Journal of the American Chemical Society, 2013. Link

  • MM-102 Mechanism: Cao, F. et al. "Targeting the MLL1-WDR5 protein-protein interaction inhibitors." Journal of Hematology & Oncology, 2016. Link

  • In Vivo Alternative (DDO-2093): Li, D. et al. "Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity." Bioorganic Chemistry, 2021. Link

  • Menin Inhibitor Standard (MI-463/503): Grembecka, J. et al. "Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 2015. Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。